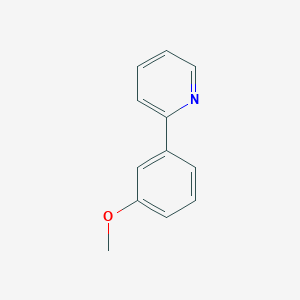
2-(3-Methoxyphenyl)pyridine
概述
描述
2-(3-Methoxyphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 3-methoxyphenyl group
作用机制
Target of Action
Pyridines and phenyl compounds are often used in the synthesis of drugs due to their ability to interact with various biological targets. They can bind to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. For example, some pyridine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For instance, some pyridine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, some pyridine derivatives have shown inhibitory activity against influenza A .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)pyridine can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction typically requires mild conditions and is tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-(3-Methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents to the aromatic ring .
科学研究应用
2-(3-Methoxyphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
相似化合物的比较
- 2-(3-Methoxyphenyl)indole
- 2-(3-Methoxyphenyl)quinoline
- 2-(3-Methoxyphenyl)benzothiophene
Comparison: Compared to these similar compounds, 2-(3-Methoxyphenyl)pyridine is unique due to its specific substitution pattern and the presence of the pyridine ring. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
370878-65-2 |
|---|---|
分子式 |
C13H10F3NO |
分子量 |
253.22 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H10F3NO/c1-18-11-4-2-3-9(7-11)12-6-5-10(8-17-12)13(14,15)16/h2-8H,1H3 |
InChI 键 |
WNCPHYQOEBGTSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC=CC=N2 |
规范 SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)C(F)(F)F |
溶解度 |
not available |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

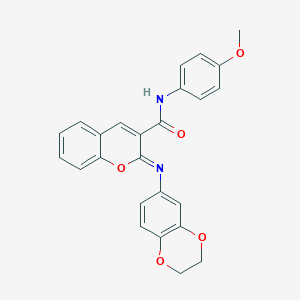
![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/new.no-structure.jpg)
![N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide](/img/structure/B2637946.png)
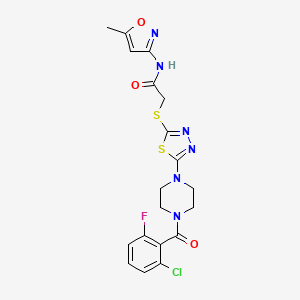
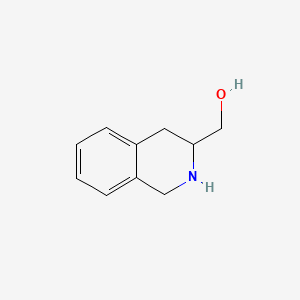
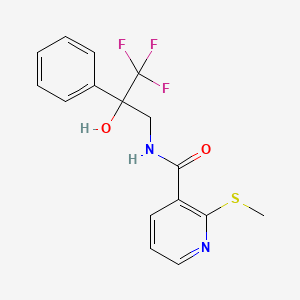
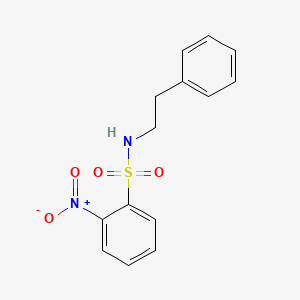
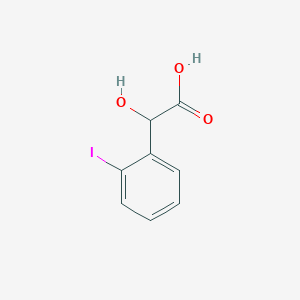
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2637952.png)
![5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2637953.png)
![N-(2-fluorophenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2637954.png)
![N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2637956.png)
![2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2637958.png)
